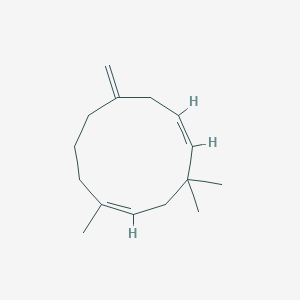

1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene

Description

Properties

CAS No. |

116-04-1 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1Z,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6-,14-10- |

InChI Key |

HAVYZKHVTLAPDZ-PRUKLFJYSA-N |

Isomeric SMILES |

C/C/1=C/CC(/C=C\CC(=C)CCC1)(C)C |

Canonical SMILES |

CC1=CCC(C=CCC(=C)CCC1)(C)C |

melting_point |

< 25 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (β-Humulene)

Introduction

1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, more commonly known in scientific literature as β-Humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene. This volatile organic compound is a prominent constituent of the essential oils of numerous aromatic plants, contributing to their characteristic scent. Historically recognized for its role in the aroma of hops (Humulus lupulus), from which it derives its name, β-humulene has emerged as a molecule of significant interest to the scientific and pharmaceutical communities. Its diverse and potent biological activities, particularly its anti-inflammatory and anti-cancer properties, have established it as a compelling target for drug discovery and development.

This technical guide provides a comprehensive overview of β-humulene, designed for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties, natural sourcing, and analytical characterization of the compound. Furthermore, it offers an in-depth exploration of its pharmacological activities, mechanisms of action, and detailed protocols for its isolation and bioactivity assessment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of β-humulene is fundamental to its study and application. These properties dictate its behavior in biological systems and inform the selection of appropriate experimental methodologies.

| Property | Value | Reference |

| IUPAC Name | (1Z,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene | N/A |

| Common Synonyms | β-Humulene, α-Caryophyllene | N/A |

| CAS Number | 116-04-1 | N/A |

| Molecular Formula | C₁₅H₂₄ | N/A |

| Molecular Weight | 204.35 g/mol | N/A |

| Appearance | Pale yellowish-green clear liquid | [1] |

| Odor | Earthy, woody, spicy | [2] |

| Boiling Point | 106-107 °C at 5 mmHg | [1] |

| Density | 0.886 g/cm³ | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and ethyl acetate. | [3][4] |

| logP (o/w) | ~4.8 | N/A |

Natural Occurrence and Isolation

β-Humulene is biosynthesized in a wide variety of plants, often in conjunction with its isomer, β-caryophyllene.[1] Its presence is a key contributor to the aromatic profiles of many spices, herbs, and fruits.

Key Natural Sources:

-

Hops (Humulus lupulus) : A primary component of the essential oil, contributing to the characteristic "hoppy" aroma of beer.[1]

-

Cannabis (Cannabis sativa L.) : Found in significant quantities in the essential oil of various cannabis cultivars.[2][3]

-

Sage (Salvia officinalis) : A notable constituent of sage essential oil.[5]

-

Vietnamese Coriander (Persicaria odorata) : Contributes to the distinctive flavor of this culinary herb.[1]

-

Black Pepper (Piper nigrum) : Present in the essential oil.

-

Ginger (Zingiber officinale) : A component of ginger's aromatic profile.[1]

Experimental Protocol: Isolation of β-Humulene by Steam Distillation

This protocol outlines a standard laboratory procedure for the isolation of essential oils rich in β-humulene from plant material. The principle of steam distillation relies on the volatilization of the compound in the presence of steam at a temperature below its decomposition point.

Materials and Equipment:

-

Dried and ground plant material (e.g., hops, sage)

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)

-

Heating mantle or hot plate

-

Distilled water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) system for analysis

Procedure:

-

Apparatus Setup: Assemble the steam distillation apparatus, ensuring all ground glass joints are properly sealed.

-

Sample Preparation: Place the ground plant material into the biomass flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.[6]

-

Condensation: The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state.

-

Collection: The condensed mixture of water and essential oil (hydrosol) is collected in the receiver.

-

Extraction: Transfer the collected hydrosol to a separatory funnel. Extract the essential oil from the aqueous layer using a non-polar organic solvent like dichloromethane. Repeat the extraction process three times to maximize yield.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the crude essential oil.

-

Analysis: Analyze the composition of the essential oil using GC-MS to identify and quantify β-humulene.

Caption: Workflow for the isolation of essential oil containing β-humulene via steam distillation.

Analytical Characterization

Accurate identification and quantification of β-humulene are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose.

Experimental Protocol: GC-MS Analysis of β-Humulene

This protocol provides a general framework for the quantitative analysis of β-humulene in an essential oil sample.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

β-Humulene analytical standard

-

Ethyl acetate (solvent)

-

Volumetric flasks and micropipettes

Procedure:

-

Standard Preparation: Prepare a stock solution of the β-humulene standard in ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dilute the essential oil sample in ethyl acetate to a concentration within the calibration range.[4]

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate.

-

Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Analysis: Inject the prepared standards and samples into the GC-MS system.

-

Data Analysis:

-

Identification: Identify the β-humulene peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard. The mass spectrum of β-humulene will show characteristic fragment ions.

-

Quantification: Construct a calibration curve by plotting the peak area of the β-humulene standard against its concentration. Determine the concentration of β-humulene in the sample by interpolating its peak area on the calibration curve.[4]

-

Pharmacological Activities and Mechanisms of Action

β-Humulene exhibits a remarkable spectrum of pharmacological activities, making it a subject of intensive research for its therapeutic potential.

Anti-inflammatory Activity

One of the most well-documented properties of β-humulene is its potent anti-inflammatory effect. It has been shown to be effective in both acute and chronic models of inflammation.[5]

Mechanism of Action:

The anti-inflammatory effects of β-humulene are mediated through the modulation of key inflammatory signaling pathways. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, including:

A primary mechanism underlying this cytokine inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][[“]] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines.[9] β-Humulene has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.[10]

Caption: β-Humulene inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Anti-cancer Activity

β-Humulene has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Mechanism of Action:

The anti-cancer mechanisms of β-humulene are multifaceted and include:

-

Induction of Reactive Oxygen Species (ROS): β-Humulene can increase the intracellular levels of ROS in cancer cells, leading to oxidative stress and subsequent cell death.[11]

-

Depletion of Glutathione (GSH): It can deplete the levels of the antioxidant glutathione, making cancer cells more susceptible to ROS-induced damage.[11]

-

Induction of Apoptosis: By promoting oxidative stress, β-humulene can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction.[11]

Quantitative Data on Cytotoxic Activity:

The cytotoxic efficacy of β-humulene varies depending on the cancer cell line. The following table summarizes some reported IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HCT-116 | Colon Cancer | 77.3 | [12] |

| RAW 264.7 | Murine Macrophage | 41.9 | [12] |

| MCF-7 | Breast Cancer | ~10 | [13] |

It is important to note that these values can vary between studies due to differences in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of β-humulene on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Equipment:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

β-Humulene

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of β-humulene in complete culture medium. Remove the old medium from the cells and add the different concentrations of β-humulene. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of β-humulene compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Pharmacokinetics and Toxicology

For any compound with therapeutic potential, understanding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicity is paramount for drug development.

Pharmacokinetics:

-

Bioavailability: β-Humulene has been reported to have limited oral bioavailability.[14] However, formulation strategies, such as self-emulsifying drug delivery systems (SEDDS), have been shown to significantly enhance its absorption and bioavailability in humans.[14][15] A study demonstrated that a SEDDS formulation increased the maximum plasma concentration (Cmax) by 3.6-fold and the area under the curve (AUC) by over 2-fold compared to the neat oil.[14]

-

Metabolism: β-Humulene is metabolized in the liver, and it has been shown to inhibit the activity of cytochrome P450 enzymes, particularly CYP3A.[5] This suggests a potential for drug-drug interactions, which should be considered in preclinical and clinical development.

Toxicology:

Preclinical studies in animal models have indicated that β-humulene has a favorable safety profile. An acute and repeated-dose oral toxicity study in mice showed no adverse clinical signs or mortality at doses up to 2000 mg/kg body weight.[16] The study found no significant changes in body weight, food and water intake, hematological and biochemical parameters, or organ histopathology.[16] These findings suggest that β-humulene has a low order of toxicity at pharmacologically relevant doses.

Conclusion and Future Directions

1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, or β-humulene, is a sesquiterpene with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-documented anti-inflammatory and anti-cancer properties, coupled with a favorable preliminary safety profile, make it an attractive lead compound for drug development.

Future research should focus on several key areas:

-

Mechanism of Action: While the involvement of the NF-κB pathway is established, a more detailed elucidation of the upstream and downstream signaling events is needed.

-

In Vivo Efficacy: More extensive in vivo studies in relevant animal models of inflammatory diseases and cancer are required to validate the in vitro findings and establish optimal dosing regimens.

-

Pharmacokinetic Optimization: Further development of novel formulations to enhance the oral bioavailability of β-humulene will be crucial for its clinical translation.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of β-humulene in human subjects for various therapeutic indications.

The continued exploration of this versatile natural product holds significant promise for the development of novel therapies for a range of human diseases.

References

- Purodem. (2023, October 6).

- Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts. (2022). International Journal of Ophthalmology, 15(12), 1903–1907.

- Nguyen, L. T., et al. (2019). The inhibitory effects of β-caryophyllene, β-caryophyllene oxide and α-humulene on the activities of the main drug-metabolizing enzymes in rat and human liver in vitro.

- Wikipedia. Humulene.

- Dalavaye, N., et al. (2024). The Clinical Translation of α-humulene – A Scoping Review. Planta Medica, 90(07/08), 664-674.

- Strainprint Technologies Inc. Understanding Terpenes: Humulene.

- Pokhilo, N. D., & Uvarova, N. I. (2006). Data on the 1 H NMR spectrum of αhumulene.

- de Cássia da Silveira e Sá, R., et al. (2020). Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review.

- IC50 values of β-caryophyllene on various human cancer cell lines.

- Knaub, K., et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). Molecules, 27(9), 2849.

- El-Alfy, A. T., et al. (2019). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. Planta Medica, 85(11/12), 947-954.

- Adhikary, D., et al. (2023). Hydrodistillation-Based Essential Oil Extraction and Soda Pulping of Spent Hemp Biomass for Sustainable Fiber Production. Applied Sciences, 13(14), 8230.

- de Oliveira, A. C. C., et al. (2019). Development and validation of a quantification method for α-humulene and trans-caryophyllene in Cordia verbenacea by high performance liquid chromatography.

- Al-Haj, N. A. M., et al. (2017). Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia. Molecules, 22(10), 1640.

- 13 C NMR spectra of the isolated derivatives of caryophyllene and humulene ((δC, ppm).

- de Oliveira, G. L., et al. (2018). Non-clinical toxicity of β-caryophyllene, a dietary cannabinoid: Absence of adverse effects in female Swiss mice. Regulatory Toxicology and Pharmacology, 92, 149-156.

- Lognay, G., et al. (2007).

- Ahmed, A. Q., et al. (2024). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species.

- Kim, C., et al. (2013). β-Caryophyllene Oxide Potentiates TNFα-induced Apoptosis and Inhibits Invasion Through Down-Modulation of NF-κB-regulated Gene Products. Journal of Cellular Biochemistry, 114(11), 2581-2589.

- Hadri, A., et al. (2010). Cytotoxic activity of α-humulene and transcaryophyllene from Salvia officinalis in animal and human tumor cells. Anales de la Real Academia Nacional de Farmacia, 76(3), 343-356.

- PubChem. Humulene.

- The chromatogram of β-myrcene and α-humulene by UPC² (ultra-performance...).

- Iannone, M., et al. (2023). Phytochemical Profile, Extraction and Characterization of Bioactive Compounds from Industrial Hemp (Cannabis sativa L.) Felina 32 Variety. Molecules, 28(18), 6563.

- Novel Insights into the Immunomodulatory Effects of Caryophyllane Sesquiterpenes: A Systematic Review of Preclinical Studies. (2023). Molecules, 28(13), 5183.

- Nam, S. Y., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Journal of Analytical Science and Technology, 10(1), 1-10.

- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2017). Environmental Science and Pollution Research, 24(29), 23201-23210.

- Knaub, K., et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS).

- Consensus.

- In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging.

- Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel.

- Essential Oils

- 1 H NMR spectra of humulene (bottom), polyhumulene (center) and poly (hydrohumulene) (top). Insets.

- A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. (2020). Journal of Pharmaceutical and Biomedical Analysis, 188, 113391.

- Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. (2021). Molecules, 26(20), 6239.

- Scribd.

- Knaub, K., et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS).

- Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International Journal of Molecular Sciences, 24(14), 11900.

- YouTube. (2020, July 9).

- D'Andrea, G. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Pharmacology, 6, 168.

- Quantitative analysis of major constituents in essential oils using 1H NMR and COSY CI. INIS-IAEA.

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. mdpi.com [mdpi.com]

- 10. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Non-clinical toxicity of β-caryophyllene, a dietary cannabinoid: Absence of adverse effects in female Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Humulene (1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene) for Researchers and Drug Development Professionals

Introduction

α-Humulene, systematically named (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene and also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene. It is an isomer of β-caryophyllene and is commonly found in the essential oils of numerous aromatic plants. Historically, it was first isolated from hops (Humulus lupulus), from which its name is derived. This technical guide provides a comprehensive overview of α-humulene, focusing on its chemical and physical properties, natural sources, synthesis, spectroscopic data, and significant biological activities relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

α-Humulene is a pale yellowish-green clear liquid with a characteristic earthy, woody, and spicy aroma.[1] Its molecular formula is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[2]

| Property | Value | Reference |

| CAS Number | 6753-98-6 | [3] |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.357 g/mol | [3] |

| Appearance | Pale yellowish-green clear liquid | [1] |

| Density | 0.886 g/cm³ | [1] |

| Boiling Point | 106-107 °C at 5 mmHg | [1] |

| Melting Point | < 25 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Natural Occurrence

α-Humulene is widely distributed in the plant kingdom and is a significant component of the essential oils of many medicinal and aromatic plants. Its concentration can vary depending on the plant species, geographical location, and cultivation conditions.

Prominent Natural Sources of α-Humulene:

-

Hops (Humulus lupulus) : One of the most well-known sources, where it contributes to the characteristic "hoppy" aroma of beer.[1]

-

Cannabis (Cannabis sativa) : Found in various cannabis strains, contributing to their aromatic profile.[5]

-

Sage (Salvia officinalis) : A common herb where α-humulene is a notable constituent of its essential oil.

-

Clove (Syzygium aromaticum) : The essential oil of clove contains significant amounts of α-humulene.[5]

-

Basil (Ocimum basilicum) : Another culinary herb rich in this sesquiterpene.[5]

-

Ginseng (Panax species) : Found in the essential oils of different ginseng varieties.

-

Cordia verbenacea : A South American plant where α-humulene is a major component of its essential oil.

The extraction of α-humulene from these natural sources is typically achieved through methods such as steam distillation or supercritical fluid extraction.[6]

Synthesis

The biosynthesis of α-humulene in plants originates from farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids. The cyclization of FPP to form the 11-membered ring of humulene is catalyzed by specific enzymes known as humulene synthases.

Several total syntheses of α-humulene have been developed, employing various strategies to construct the macrocyclic ring. Some notable approaches include:

-

Corey Synthesis : This method utilizes the preparation of an allylic stannane from farnesol as a key step.[3]

-

McMurry Synthesis : This approach involves a titanium-catalyzed carbonyl coupling reaction to form the macrocycle.[3]

-

Takahashi Synthesis : This synthesis uses an intramolecular alkylation of an allyl halide by a protected cyanohydrin anion.[3]

-

Palladium-Mediated Cyclization : A more recent method that involves a four-component assembly followed by a palladium-mediated cyclization, offering a simpler approach to the construction of the C-C bonds.[3]

Caption: Biosynthesis of α-Humulene from Farnesyl Diphosphate.

Spectroscopic Data

The structural elucidation and identification of α-humulene rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data can vary slightly depending on the solvent and instrument, representative ¹H and ¹³C NMR data are crucial for its characterization.

¹H NMR (CDCl₃): The spectrum typically shows signals for the methyl groups as singlets and doublets, olefinic protons in the downfield region, and methylene and methine protons in the upfield region.

¹³C NMR (CDCl₃): The spectrum will display 15 distinct carbon signals corresponding to the methyl, methylene, methine, and quaternary carbons, including the olefinic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of α-humulene exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include C-H stretching vibrations for sp² and sp³ hybridized carbons and C=C stretching vibrations for the double bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of α-humulene typically shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation pattern provides further structural information.

Biological Activities and Therapeutic Potential

α-Humulene has garnered significant interest in the scientific community due to its diverse pharmacological properties. These activities are attributed to its unique chemical structure and its ability to interact with various biological targets.

Anti-inflammatory Activity

One of the most well-documented properties of α-humulene is its potent anti-inflammatory effect. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] The anti-inflammatory mechanism involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][7]

Caption: α-Humulene's anti-inflammatory mechanism.

Anticancer Activity

α-Humulene has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[8] Its anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[1][9] It has also been shown to potentiate the anticancer activity of other chemotherapeutic agents like paclitaxel.[10]

Antibacterial and Antifungal Activity

Research has indicated that α-humulene possesses antimicrobial properties against a range of pathogenic bacteria and fungi.[11] For instance, it has shown efficacy against Staphylococcus aureus and Bacteroides fragilis.[1][12] Its mechanism of action can involve the disruption of the microbial cell membrane and the inhibition of biofilm formation.[1]

Analgesic Activity

α-Humulene has been reported to exhibit analgesic (pain-relieving) effects, which are likely linked to its anti-inflammatory properties and its interaction with the endocannabinoid system.

Experimental Protocols

Extraction and Isolation from Humulus lupulus (Hops)

A common method for obtaining α-humulene is through steam distillation of hop cones, followed by chromatographic separation.

Step-by-Step Protocol:

-

Material Preparation : Fresh or dried hop cones are ground to a coarse powder.

-

Steam Distillation : The ground hops are subjected to steam distillation for several hours to extract the essential oil.[13]

-

Oil Separation : The collected distillate, a mixture of oil and water, is separated using a separatory funnel. The upper oily layer is the essential oil.

-

Chromatographic Purification : The crude essential oil is then subjected to column chromatography on silica gel. A non-polar solvent system, such as hexane or a hexane-ethyl acetate gradient, is used to elute the hydrocarbons. Fractions are collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify those rich in α-humulene.

-

Final Purification : Fractions containing a high concentration of α-humulene can be further purified by preparative gas chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.

In Vitro Antibacterial Assay

The antibacterial activity of α-humulene can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Bacterial Culture : A susceptible bacterial strain (e.g., Staphylococcus aureus) is grown in a suitable broth medium to the mid-logarithmic phase.

-

Preparation of α-Humulene Solution : A stock solution of α-humulene is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with a standardized suspension of the bacteria.

-

Incubation : The microtiter plate is incubated at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of α-humulene that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Cytotoxicity Assay on Cancer Cell Lines

The cytotoxic effect of α-humulene on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

-

Cell Seeding : Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment : The cells are then treated with various concentrations of α-humulene (dissolved in a vehicle like DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

-

MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) can be calculated.[14]

Conclusion

α-Humulene (1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene) is a fascinating and pharmacologically significant natural product. Its widespread occurrence, coupled with a diverse range of biological activities, makes it a compelling candidate for further research and development in the fields of medicine and pharmacology. This technical guide has provided a foundational understanding of its properties, sources, synthesis, and biological effects, offering valuable insights for scientists and researchers looking to explore the therapeutic potential of this versatile sesquiterpene.

References

-

Leafly. (2020, July 28). Cannabis Terpenes: The Benefits of Humulene, Caryophyllene, and Trans-Nerolidol. Retrieved from [Link]

-

Wikipedia. (n.d.). Humulene. Retrieved from [Link]

- Bizaj, E., et al. (2022). Hop (Humulus lupulus L.) Essential Oils and Xanthohumol Derived from Extraction Process Using Solvents of Different Polarity. Horticulturae, 8(4), 368.

- Al-Taweel, A. M., et al. (2022). Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts. International Journal of Ophthalmology, 15(12), 1903–1907.

- Fidyt, K., et al. (2016). β‐caryophyllene and β‐caryophyllene Oxide—Natural Compounds of Anticancer and Analgesic Properties. Cancer Medicine, 5(10), 3007-3017.

- Legault, J., & Pichette, A. (2007). Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel. Journal of Pharmacy and Pharmacology, 59(12), 1643-1647.

- Kim, S., et al. (2021). The PI3K-AKT-mTOR signaling pathway mediates epithelial mesenchymal transition and cytoskeletal architecture changes induce to renal fibrosis after Bisphenol S exposure.

- NIST. (n.d.). β-Humulene.

-

ResearchGate. (n.d.). 1H NMR spectra of humulene (bottom), polyhumulene (center) and poly (hydrohumulene) (top). Insets. Retrieved from [Link]

- Dalavaye, N., et al. (2024). The Clinical Translation of α-humulene – A Scoping Review. Planta Medica.

-

Hopsteiner. (n.d.). Hop Oil (steam distilled). Retrieved from [Link]

- Jang, H. I., et al. (2020). Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis. Canadian Journal of Microbiology, 66(4), 269-277.

- Loizzo, M. R., et al. (2008). Cytotoxic activity of alpha-humulene and trans-caryophyllene from Salvia officinalis in animal and human tumor cells. Planta Medica, 74(09), P-133.

- Von Horst, F., & Kellner, M. (1969). U.S. Patent No. 3,436,319. Washington, DC: U.S.

-

PubChem. (n.d.). beta-Humulene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). beta-humulene. Retrieved from [Link]

- Almadi, T., et al. (2023). The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer. Molecules, 28(19), 6835.

- Legault, J., & Pichette, A. (2007). Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel. Journal of Pharmacy and Pharmacology, 59(12), 1643–1647.

- Al-Mansour, N. A., et al. (2020). Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus. Journal of Essential Oil Bearing Plants, 23(1), 134-143.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

Caring Sunshine. (n.d.). Relationship: Infection and Alpha-Humulene. Retrieved from [Link]

-

Wikipedia. (n.d.). Humulene. Retrieved from [Link]

- Loizzo, M. R., et al. (2008). Cytotoxic activity of α-humulene and transcaryophyllene from Salvia officinalis in animal and human tumor cells. Planta medica, 74(09), P_133.

-

Caring Sunshine. (n.d.). Relationship: Infection and Alpha-Humulene. Retrieved from [Link]

-

Wikipedia. (n.d.). Humulene. Retrieved from [Link]

Sources

- 1. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ehe.com.au [ehe.com.au]

- 3. Humulene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

Discovery and history of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene

Technical Guide: Discovery and History of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene ( -Humulene)[1][2]

Executive Summary: Identity and Significance

1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (CAS: 116-04-1) is a naturally occurring monocyclic sesquiterpene, distinguished by its 11-membered ring containing two internal double bonds and one exocyclic methylene group.[1][2] Historically and chemically, it is identified as

While often overshadowed by its isomer

| Feature | ||

| IUPAC Name | 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene | 2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene |

| Ring Size | 11-membered (Monocyclic) | 11-membered (Monocyclic) |

| Unsaturation | 2 Internal, 1 Exocyclic (=CH | 3 Internal Double Bonds |

| Key Spectroscopic Signal | Exocyclic protons ( | Vinylic methyls only |

History of Discovery and Isolation[3][4]

The history of

The "Humulene" Enigma (1895–1950)[2]

-

1895: A.C. Chapman first isolated a sesquiterpene fraction from hop oil, naming it "Humulene."[2] At this time, it was believed to be a single pure compound.[2]

-

1920s-1940s: Chemical degradation studies led to conflicting structures.[1] The presence of multiple double bonds was known, but the ring size (11-membered) was chemically counter-intuitive and difficult to prove before modern instrumentation.[2]

-

1949-1954: The Czech chemist F. Šorm and colleagues utilized early chromatographic techniques to separate the "Humulene" fraction.[1] They identified that "Humulene" was actually a mixture of isomers. Šorm's group was instrumental in proposing the 11-membered ring structure (cycloundecane skeleton), a rarity in nature at the time.[1][2]

Structural Elucidation of the -Isomer

The definitive identification of the

-

Causality: While

-humulene yields acetone upon ozonolysis (due to internal double bonds), -

Confirmation: Advances in

H-NMR in the 1960s allowed for the distinct observation of the exocyclic protons, confirming the structure of 1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene as a distinct natural product, not just a degradation artifact.[1][2]

Biosynthetic Pathway[1][2]

The formation of

Mechanism

-

Precursor: Farnesyl Pyrophosphate (FPP, C

).[2] -

Ionization: Loss of the pyrophosphate group (OPP) generates the Farnesyl Cation.

-

Cyclization: Attack of the C10-C11 double bond onto C1 generates the Humulyl Cation (an 11-membered ring carbocation).[1]

-

Divergence (The Critical Step):

Pathway Visualization (DOT)[2]

Figure 1: Biosynthetic divergence of Humulene isomers from the Humulyl Cation.

Chemical Synthesis

Synthesizing the 11-membered ring of

The Corey Synthesis Strategy (General Humulene)

E.J.[2] Corey's synthesis (1967) established the route to the humulene skeleton.[2]

-

Method: Intramolecular alkylation of a halo-epoxide or similar acyclic precursor.[1]

-

Challenge: Controlling the stereochemistry of the double bonds (E,E) and preventing transannular reactions.

Modern McMurry Coupling Approach

A more direct route to the cycloundecadiene skeleton involves the McMurry Coupling (Titanium-induced carbonyl coupling).[1]

-

Precursor Design: An acyclic dialdehyde containing the requisite 1,4,4-trimethyl pattern and pre-installed double bonds.[2]

-

Macrocyclization: Treatment with TiCl

/Zn (or TiCl -

Isomer Control: To specifically target

-humulene, the precursor must contain the exocyclic methylene prior to cyclization, or the ring must be closed at a position distal to the C8 functionality.[2]

Physical and Spectroscopic Data[5]

For researchers identifying this compound in complex mixtures, the following data is diagnostic.

| Property | Value/Description |

| Molecular Formula | C |

| Molecular Weight | 204.35 g/mol |

| Appearance | Colorless to pale yellow oil |

| Odor | Woody, earthy, slightly spicy (Hops-like) |

References

-

Chapman, A. C. (1895).[2] "Humulene: A Sesquiterpene from the Oil of Hops." Journal of the Chemical Society, Transactions, 67, 54-63.[2] Link

-

Šorm, F., Mleziva, J., Arnold, Z., & Plíva, J. (1949).[2] "On Terpenes VIII. On the Constitution of Humulene." Collection of Czechoslovak Chemical Communications, 14, 699-715.[1][2] Link[2]

-

Corey, E. J., & Hamanaka, E. (1967).[2] "A New Synthetic Approach to Medium-Size Carbocycles. The Synthesis of Humulene." Journal of the American Chemical Society, 89(11), 2758–2759.[2] Link[2]

-

McMurry, J. E., et al. (1989).[2] "Macrocyclization via the McMurry reaction: Synthesis of Antibiotic A26771B." Journal of Organic Chemistry. (Contextual reference for macrocyclization methodology).

-

Yang, X., et al. (2017).[2] "Biosynthesis of Humulene and Caryophyllene in Aglaia odorata." Scientific Reports, 7, 1-12.[1][2] (Demonstrating the enzymatic divergence). Link

Stereoisomers of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene

An In-depth Technical Guide to the

Executive Summary

1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, a sesquiterpene commonly known as β-humulene or α-caryophyllene, represents a fascinating and challenging area of stereochemical study. As a key component of many plant essential oils, its various isomers exhibit a range of biological activities, making them attractive targets for research in pharmacology and drug development. This guide provides a comprehensive technical overview of the stereoisomers of this 11-membered macrocycle. We will explore the structural origins of its isomerism, detail field-proven protocols for its synthesis, isolation, and separation, and discuss the analytical techniques essential for its structural elucidation. The narrative is grounded in the principles of causality, ensuring that each methodological choice is scientifically justified, providing researchers and drug development professionals with a robust framework for their work.

Introduction to the Humulene Scaffold

Humulene is a monocyclic sesquiterpene (C15H24) built from three isoprene units.[1] First identified in the essential oils of hops (Humulus lupulus), its defining feature is an 11-membered carbon ring.[1] The specific compound of interest, 1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene, is a prominent isomer within this family. Its structure is characterized by two endocyclic (within the ring) double bonds and one exocyclic (outside the ring) methylene group.

The humulene framework is a precursor to a vast array of more complex, polycyclic sesquiterpenoids through biological or synthetic transannular cyclization reactions.[2] Furthermore, humulene and its derivatives, such as zerumbone, have demonstrated significant anti-inflammatory, anti-cancer, and antimicrobial properties, underscoring their therapeutic potential.[3][4] A thorough understanding of the stereochemistry of these molecules is paramount, as the specific three-dimensional arrangement of atoms dictates their interaction with biological targets and, consequently, their pharmacological activity.

The Stereochemical Landscape

The stereoisomerism of 1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene is primarily dictated by two key structural features: geometric isomerism at the endocyclic double bonds and the conformational flexibility of the large macrocycle.

Geometric Isomerism

The presence of two trisubstituted double bonds at the C1 and C5 positions is the principal source of distinct, separable stereoisomers. According to Cahn-Ingold-Prelog (CIP) priority rules, these double bonds can exist in either an E (entgegen, opposite) or Z (zusammen, together) configuration. This gives rise to four possible geometric isomers (diastereomers):

-

(1E,5E)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene

-

(1Z,5Z)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene

-

(1E,5Z)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene

-

(1Z,5E)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene

It is important to note that while the parent molecule as named is achiral, substitutions or oxidations of the ring can introduce chiral centers, further increasing the number of possible stereoisomers.[5]

Caption: Geometric isomers of the humulene core structure.

Conformational Analysis

The 11-membered ring of humulene is highly flexible, capable of adopting numerous conformations. The relative stability of these conformers is determined by a delicate balance of factors, including transannular strain (steric hindrance across the ring), angle strain, and torsional strain. Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the lowest energy (most populated) conformers for each geometric isomer.[6] This conformational preference is not merely academic; it dictates the molecule's overall shape and can be a critical factor in its biological activity by pre-organizing the molecule for binding to a receptor or enzyme active site.

Synthesis, Isolation, and Separation Protocols

The acquisition of stereoisomerically pure humulene derivatives relies on a combination of stereocontrolled synthesis or efficient isolation and separation from natural sources.

Biosynthesis and Total Synthesis

In nature, the stereochemistry of humulene is precisely controlled by sesquiterpene synthase enzymes, which catalyze the cyclization of farnesyl diphosphate (FPP).[1] Different synthases can produce different stereoisomers, highlighting nature's mastery of stereocontrol.[7][8]

Chemical synthesis provides an alternative route to these molecules. Numerous strategies have been developed, often involving macrocyclization as the key step. Notable approaches include:

-

McMurry Reaction: A titanium-mediated reductive coupling of dicarbonyl compounds to form the macrocyclic ring.[1]

-

Takahashi Synthesis: Utilizes an intramolecular alkylation of an allyl halide.[1]

-

Palladium-Mediated Cyclization: A modern approach that offers high control over the formation of the large ring.[1]

The choice of synthetic strategy is causal; it is dictated by the desired stereochemistry of the double bonds and the availability of starting materials.

Experimental Protocol: Isolation and Separation

The separation of geometric isomers (diastereomers) is feasible due to their distinct physical properties.[9] The following protocol outlines a general, field-proven workflow for the isolation and separation of humulene isomers from a natural source, such as the rhizomes of Zingiber zerumbet.[10]

Protocol 1: Extraction and Chromatographic Separation

-

Extraction:

-

Percolate dried, ground plant material (e.g., 1 kg of Zingiber rhizomes) with a suitable solvent like methanol or ethanol at room temperature.

-

Concentrate the resulting extract in vacuo to yield a crude residue.

-

Perform a liquid-liquid partition using solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to pre-fractionate the extract based on polarity.

-

-

Initial Fractionation (Vacuum Liquid Chromatography - VLC):

-

The rationale for using VLC first is its ability to handle large quantities of crude material efficiently.

-

Adsorb the non-polar fraction (e.g., hexane or dichloromethane) onto silica gel.

-

Pack a silica gel column and elute with a gradient of increasing polarity, for instance, starting with 100% hexane and gradually introducing ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Diastereomer Separation (Preparative High-Performance Liquid Chromatography - HPLC):

-

The justification for HPLC is its high resolving power, which is necessary to separate structurally similar isomers.

-

Subject the humulene-rich fractions from VLC to preparative HPLC. A reversed-phase column (e.g., C18) is often effective.

-

Elute with an isocratic or gradient system of solvents like acetonitrile and water. The precise conditions must be optimized on an analytical scale first.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the individual stereoisomers.

-

-

Purity Assessment:

-

Analyze the isolated compounds by analytical HPLC and spectroscopic methods (NMR, MS) to confirm their purity and identity.

-

Table 1: Example Chromatographic Conditions

| Parameter | Vacuum Liquid Chromatography (VLC) | Preparative HPLC |

|---|---|---|

| Stationary Phase | Silica Gel 60 | C18, 10 µm |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water (e.g., 85:15) |

| Loading Capacity | High (grams) | Moderate (milligrams) |

| Resolution | Low to Moderate | High |

| Purpose | Initial clean-up and fractionation | Separation of individual diastereomers |

Caption: Workflow for isolation and separation of stereoisomers.

Structural Elucidation and Analysis

Unambiguous determination of the stereochemistry of each isolated isomer is a critical, self-validating step that relies on a suite of modern analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structure determination in solution.

-

1D NMR (¹H and ¹³C): Provides primary information on the chemical environment of protons and carbons.

-

2D NMR: Essential for establishing connectivity and stereochemistry.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, key for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for determining geometric isomerism and conformational preferences. The NOE effect is a through-space interaction between protons that are close to each other (< 5 Å). For a double bond, a strong NOE between a vinylic proton and an allylic proton on the same side of the bond confirms a Z configuration, while its absence suggests an E configuration.[11]

-

-

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular mass, allowing for the unambiguous determination of the molecular formula (C15H24).[12]

X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. For oils or compounds that are difficult to crystallize, derivatization to form crystalline solids or co-crystallization with agents like silver salts (which coordinate to the double bonds) can be an effective strategy.[13]

Caption: Workflow for the structural elucidation of an isomer.

Conclusion and Future Perspectives

The stereoisomers of 1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene present a rich field of study. The interplay between geometric isomerism and macrocyclic conformation creates a complex but fascinating chemical landscape. The methodologies detailed in this guide—from stereocontrolled synthesis and chromatographic separation to advanced spectroscopic analysis—provide a robust framework for researchers to confidently navigate this landscape. As the link between specific stereoisomers and biological function becomes clearer, the demand for stereochemically pure humulenes will undoubtedly increase. Future work will likely focus on developing more efficient and scalable stereoselective syntheses and exploring the full therapeutic potential of each unique isomer.

References

-

Chemistry Stack Exchange. (2021). Stereoisomers of 1,3,4,6-tetramethylcyclohex-1,4-diene. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). The EASY Way to Master Stereoisomers. YouTube. Available at: [Link]

-

PubChem. 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene. National Center for Biotechnology Information. Available at: [Link]

-

Chinh, V. T., et al. (2020). Synthesis of New Zerumbone Derivatives and Their In vitro Anti-cancer Activity. Chiang Mai Journal of Science, 47(1), 181-194. Available at: [Link]

-

Winter, J. M., et al. (2021). Understanding and Engineering the Stereoselectivity of Humulene Synthase. Angewandte Chemie International Edition, 60(33), 18067-18074. Available at: [Link]

-

Carobene, S., & Geden, J. V. (2021). Ring Formation in Sesquiterpene Synthesis: Biomimetic vs. Non‐Biomimetic Strategies. European Journal of Organic Chemistry, 2021(1), 36-54. Available at: [Link]

-

Kovács, A., et al. (2021). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Molecules, 26(16), 4998. Available at: [Link]

-

PubChem. 5,5,8a-Trimethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalene-1,2-dicarbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2021). The chemistry of zerumbone. Part 5: Structural transformation of the dimethylamine derivatives. Available at: [Link]

-

de Oliveira, V. M., et al. (2021). Unusual Sesquiterpenes from Streptomyces olindensis DAUFPE 5622. Journal of Natural Products, 84(5), 1538-1545. Available at: [Link]

-

Winter, J. M., et al. (2021). Understanding and Engineering the Stereoselectivity of Humulene Synthase. Angewandte Chemie. Available at: [Link]

-

Akter, R., et al. (2019). Zerumbone and Kaempferol Derivatives from the Rhizomes of Zingiber montanum (J. Koenig) Link ex A. Dietr. from Bangladesh. Molecules, 24(12), 2296. Available at: [Link]

-

ResearchGate. (2024). How to separate the stereoisomers compond in reaction mixture?. Available at: [Link]

-

Sakhaee, N., et al. (2019). epi-goniofufrone and Hirsutic Acid Reveals Patterns of Conformer Populations in Triquinane Sesquiterpenes. Iris Journal of Nursing & Care. Available at: [Link]

-

McPhail, A. T., & Sim, G. A. (1966). X-ray analysis of the humulene–silver nitrate adduct. Journal of the Chemical Society B: Physical Organic, 112-120. Available at: [Link]

-

NIST. (1R,3aS,5aS,8aR)-1,3a,5a-Trimethyl-4-methylenedecahydrocyclopenta[c]pentalene. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Humulene. Available at: [Link]

-

Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. Available at: [Link]

-

Liu, Y., et al. (2022). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society, 144(4), 1775-1783. Available at: [Link]

-

PubChem. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. National Center for Biotechnology Information. Available at: [Link]

-

Lee, J., et al. (2018). Zerumbone, a Tropical Ginger Sesquiterpene of Zingiber officinale Roscoe, Attenuates α-MSH-Induced Melanogenesis in B16F10 Cells. Molecules, 23(10), 2631. Available at: [Link]

-

Science.gov. stereoisomers: Topics by Science.gov. Available at: [Link]

-

ResearchGate. (2020). Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review. Available at: [Link]

-

Chemistry Stack Exchange. (2022). Number of stereoisomers of 1,3,5-trimethylcyclohexane. Available at: [Link]

Sources

- 1. Humulene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Zerumbone, a Tropical Ginger Sesquiterpene of Zingiber officinale Roscoe, Attenuates α-MSH-Induced Melanogenesis in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. irispublishers.com [irispublishers.com]

- 7. Understanding and Engineering the Stereoselectivity of Humulene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Zerumbone and Kaempferol Derivatives from the Rhizomes of Zingiber montanum (J. Koenig) Link ex A. Dietr. from Bangladesh [mdpi.com]

- 11. Unusual Sesquiterpenes from Streptomyces olindensis DAUFPE 5622 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Comprehensive literature review on 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene

Technical Monograph: 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene ( -Humulene)

Executive Summary

Compound Identity: 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, commonly known as

Significance: Ubiquitous in hops (Humulus lupulus), Cannabis sativa, and ginseng, this molecule serves as a critical biosynthetic precursor and a potent pharmacological agent. Unlike its isomer

Therapeutic Utility: The compound exhibits significant anti-inflammatory activity, primarily through the downregulation of the NF-

Chemical Identity & Structural Analysis

The nomenclature "1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene" describes a specific structural isomer of the humulene family.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene | Often referred to as |

| CAS Number | 116-04-1 | Shared with generic Humulene entries; specific isomer verification required via NMR. |

| Molecular Formula | Sesquiterpene.[1][2] | |

| Molecular Weight | 204.35 g/mol | Lipophilic, crosses blood-brain barrier. |

| Ring Size | 11-membered (Cycloundecane core) | High conformational flexibility; prone to transannular cyclization. |

| Key Functional Groups | Exocyclic Methylene (C-8) | Reactive site for functionalization; distinguishes from |

| LogP | ~4.8 - 5.5 | Highly hydrophobic; requires lipid-based delivery or micellar formulation. |

Conformational Dynamics

The 11-membered ring is conformationally mobile. The presence of the gem-dimethyl group at C-4 and the exocyclic methylene at C-8 creates transannular strain. In solution, the molecule adopts a "crossed-chair" conformation to minimize Pitzer strain (torsional strain) and transannular hydrogen interactions. This conformation is critical for its binding affinity to protein targets like the p65 subunit of NF-

Biosynthesis & Pathway Engineering

The biosynthesis of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene occurs via the Mevalonate (MVA) or Methylerythritol phosphate (MEP) pathways, culminating in the cyclization of Farnesyl Diphosphate (FPP).

Mechanistic Pathway[3][4][5][6]

-

Precursor Generation: FPP (

) is ionized by a sesquiterpene synthase (e.g., Humulene Synthase) to release the pyrophosphate group ( -

Cyclization: The resulting farnesyl cation undergoes a 1,11-cyclization (electrophilic attack of C-1 on the C-10/C-11 double bond).

-

Cation Stabilization: This forms the Humulyl cation .

-

Deprotonation: Regiospecific deprotonation at C-8 (exocyclic position) yields the methylene group of

-Humulene , whereas deprotonation at an internal carbon would yield the

Figure 1: Biosynthetic conversion of FPP to

Pharmacological Mechanism of Action

The primary therapeutic interest in this compound lies in its potent anti-inflammatory properties, which mimic the efficacy of dexamethasone but with a distinct non-steroidal mechanism.

NF- B Inhibition Pathway

-

Stimulus: Pro-inflammatory signals (LPS, TNF-

) activate the IKK complex. -

Inhibition: Humulene prevents the degradation of I

B -

Result: NF-

B (p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus. -

Outcome: Downregulation of COX-2, iNOS, TNF-

, and IL-1

Figure 2: Mechanism of Action showing inhibition of the NF-

Experimental Protocols

These protocols are designed for high reproducibility and data integrity, suitable for IND (Investigational New Drug) enabling studies.

Protocol A: Supercritical Extraction (Targeted Enrichment)

Objective: Isolate sesquiterpene-rich fraction from Humulus lupulus without thermal degradation.

Rationale: Sesquiterpenes (

Methodology:

-

Feed Preparation: Grind dried hops to a particle size of 300–500

. Moisture content should be <10%. -

System Setup: Use a Supercritical Fluid Extraction (SFE) system with two separators.

-

Step 1 (Monoterpene Removal):

-

Pressure: 90 bar

-

Temperature: 40°C

-

Flow Rate: 10 g/min

-

Outcome: Removal of

-pinene, myrcene, and limonene.[3] Discard or collect Fraction 1.

-

-

Step 2 (Humulene Extraction):

-

Pressure: Increase to 250 bar (Critical Parameter).

-

Temperature: 50°C.

-

Co-solvent: None required (Humulene is sufficiently lipophilic).

-

Duration: 120 minutes.

-

-

Collection: Depressurize into Separator 2 at 40 bar/25°C. The resulting oleoresin is rich in

-Humulene and Caryophyllene. -

Purification: Perform fractional distillation or preparative HPLC to separate Humulene from Caryophyllene if >95% purity is required.

Protocol B: In Vitro Anti-Inflammatory Assay (TNF- Inhibition)

Objective: Quantify the

Reagents:

-

RAW 264.7 Murine Macrophage cell line.

-

Lipopolysaccharide (LPS) from E. coli (O111:B4).

-

ELISA Kit for TNF-

. -

Dexamethasone (Positive Control).

Workflow:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment:

-

Pre-treat cells with

-Humulene (dissolved in DMSO, final concentration <0.1%) at varying concentrations (1, 5, 10, 25, 50 -

Include Vehicle Control (DMSO only) and Positive Control (Dexamethasone 1

).

-

-

Induction: Add LPS (final conc. 1

) to all wells except the Negative Control. Incubate for 18–24 hours. -

Supernatant Collection: Centrifuge plate at 1000 rpm for 5 mins. Collect cell-free supernatant.

-

Quantification: Analyze supernatant using TNF-

ELISA kit per manufacturer instructions. -

Data Analysis: Calculate % inhibition relative to LPS-only control. Plot dose-response curve to determine

.

References

-

Structure and Isomerism of Humulene

- Source: PubChem Compound Summary.

- Title:1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (Compound CID: 21159064)

-

URL:[Link]

-

Biosynthetic Mechanisms

- Source: Journal of the American Chemical Society (2014).

- Title:Evolutionary and Mechanistic Insights from the Reconstruction of -Humulene Synthases

-

URL:[Link]

-

Supercritical Extraction Parameters

-

Anti-Inflammatory Activity [1][4]

- Source: British Journal of Pharmacology (2007).

- Title:Anti-inflammatory effects of the essential oil of Cordia verbenacea and its active constituent -humulene (Note: -humulene in this context often refers to the natural isomer mix, predominantly the title compound).

-

URL:[Link]

-

Pharmacokinetics and Systemic Effects

- Source: European Journal of Pharmacology (2009).

- Title:Preventive and therapeutic anti-inflammatory properties of the sesquiterpene -humulene in experimental airways allergic inflamm

-

URL:[Link]

Sources

- 1. Exploring the potential mechanism of Radix Bupleuri in the treatment of sepsis: a study based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenes | C15H24O2 | CID 139087999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of β-Humulene: A Comparative Guide to GC-MS and HPLC Methodologies

An Application Note and Protocol for Researchers

Abstract This document provides a comprehensive guide to the quantitative analysis of β-humulene (also known as α-caryophyllene), a prevalent sesquiterpene in many essential oils and plant extracts. Recognizing the compound's therapeutic potential and its role as a key quality marker, this note details two robust analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, offering detailed, field-proven protocols for sample preparation, instrument configuration, and method validation in accordance with international guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible quantification of β-humulene in complex matrices.

Introduction: The Analytical Imperative for β-Humulene

β-Humulene is a naturally occurring monocyclic sesquiterpene (C₁₅H₂₄) and an isomer of β-caryophyllene, with which it is often co-located in aromatic plants like Humulus lupulus (hops) and Cordia verbenacea.[1] Its significance extends from the fragrance and food industries to pharmacology, where it has demonstrated notable anti-inflammatory properties.[2] The volatility and thermal stability of sesquiterpenes make them amenable to gas chromatography, yet their structural similarity to other terpenes necessitates highly selective analytical techniques for accurate quantification.[2] Furthermore, β-humulene is susceptible to degradation and isomerization, making precise and validated analytical methods crucial for quality control, stability studies, and pharmacokinetic assessments.[3][4]

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is a critical decision driven by the sample matrix, desired sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the predominant and often superior technique for volatile compounds like β-humulene. GC offers high-resolution separation of terpenes based on their boiling points and polarity.[5][6] Coupling it with a mass spectrometer provides unequivocal identification based on mass fragmentation patterns and exceptional sensitivity for quantification, particularly when using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[7][8]

-

High-Performance Liquid Chromatography (HPLC): While less common for volatile sesquiterpenes, HPLC is a powerful alternative, especially for complex matrices that are not amenable to GC (e.g., aqueous formulations) or for thermally labile compounds.[9] A primary challenge is that β-humulene lacks a strong chromophore, necessitating UV detection at low wavelengths (e.g., 200-220 nm), where mobile phase purity and potential interferences become critical considerations.[10][11]

This guide provides validated protocols for both techniques, empowering the researcher to select and implement the most appropriate method for their specific application.

Part I: Quantitative Analysis of β-Humulene by GC-MS

This method is ideal for the analysis of β-humulene in essential oils, organic solvent extracts of plant biomass, and other matrices where the analyte can be easily volatilized.

Principle of the GC-MS Method

The sample, containing an internal standard, is injected into a heated port, causing the volatile components to vaporize. These components are then separated on a capillary column. As β-humulene elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. For quantification, the mass spectrometer is operated in SIM mode, monitoring specific, characteristic ions of β-humulene to ensure specificity and enhance sensitivity.

Experimental Workflow: GC-MS

Caption: High-level workflow for β-humulene quantification by GC-MS.

Detailed Protocol: GC-MS

A. Reagents and Materials

-

β-Humulene analytical standard (≥96% purity)[12]

-

Internal Standard (ISTD): n-Tridecane or 2-Fluorobiphenyl

-

Solvent: Hexane or Ethyl Acetate (HPLC or GC-grade)

-

Sample Matrix (e.g., essential oil, dried plant flower)

-

Volumetric flasks, pipettes, autosampler vials, 0.22 µm PTFE syringe filters

B. Preparation of Standards and Samples

-

ISTD Stock Solution: Prepare a 1000 µg/mL stock solution of n-tridecane in hexane.

-

Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of β-humulene in hexane.

-

Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.[12] Spike each standard with the ISTD to a final concentration of 50 µg/mL.

-

Sample Preparation (Liquid Extraction):

-

Accurately weigh approximately 40-50 mg of homogenized, dried plant material into a 10 mL vial.[6][13]

-

Add 2 mL of hexane and 100 µL of the 1000 µg/mL ISTD stock solution (final ISTD concentration of 50 µg/mL).

-

Vortex or sonicate the sample for 15 minutes to ensure thorough extraction.[13]

-

Centrifuge the sample to pellet solid material.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

C. Instrument Parameters The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Widely used for terpene analysis. |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column providing excellent separation for terpenes.[12] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency.[12] |

| Injection | 1 µL, Splitless mode | Maximizes sensitivity for trace-level quantification. |

| Inlet Temp. | 280 °C | Ensures rapid and complete volatilization of sesquiterpenes. |

| Oven Program | Start at 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A standard temperature gradient to separate a wide range of terpenes.[14] |

| MS System | Single or Triple Quadrupole | TQ provides higher selectivity (MRM) but SIM on a single quad is sufficient. |

| Transfer Line | 280 °C | Prevents condensation of analytes between GC and MS. |

| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard conditions for creating reproducible fragmentation patterns. |

| Acquisition | Selected Ion Monitoring (SIM) Mode | Increases sensitivity and selectivity by monitoring only characteristic ions. |

| SIM Ions | β-Humulene: 93, 161, 204 | Quantifier (e.g., 93) and qualifiers for identity confirmation.[15] |

| n-Tridecane (ISTD): 57, 71, 184 | Characteristic ions for the internal standard. |

Method Validation

The method must be validated to ensure it is fit for its intended purpose, following guidelines such as the ICH Q2(R1).[16][17][18]

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interfering peaks at the retention time of the analyte. | Peak purity confirmed by qualifier ion ratios. |

| Linearity | Correlation coefficient (R²) ≥ 0.995 | R² > 0.998 over 0.5-100 µg/mL range.[7][19] |

| Accuracy | 80-120% recovery for spiked samples. | 90-110% recovery at low, mid, and high QC levels.[12] |

| Precision (RSD%) | Repeatability (Intra-day) ≤ 15%; Intermediate (Inter-day) ≤ 15% | RSD < 10% for both intra- and inter-day precision.[6][12] |

| LOD | Signal-to-Noise ratio of 3:1 | ~0.3 µg/mL[12] |

| LOQ | Signal-to-Noise ratio of 10:1 | ~1.0 µg/mL[12] |

Part II: Quantitative Analysis of β-Humulene by HPLC-PDA

This method is suitable for matrices that are incompatible with GC, such as creams, aqueous solutions, or when analyzing alongside non-volatile compounds.

Principle of the HPLC-PDA Method

A liquid sample is injected into the HPLC system and pumped through a packed column (typically reversed-phase C18). Separation is achieved based on the differential partitioning of analytes between the mobile phase and the stationary phase. β-humulene, being non-polar, will have a strong affinity for the C18 stationary phase. A Photodiode Array (PDA) detector is used to monitor absorbance over a range of wavelengths, allowing for quantification at the optimal wavelength (~210 nm) and confirmation of peak purity via spectral analysis.

Experimental Workflow: HPLC-PDA

Caption: High-level workflow for β-humulene quantification by HPLC-PDA.

Detailed Protocol: HPLC-PDA

A. Reagents and Materials

-

β-Humulene analytical standard (≥96% purity)

-

Acetonitrile (ACN), HPLC-grade

-

Water, HPLC-grade or Milli-Q

-

Volumetric flasks, pipettes, autosampler vials, 0.45 µm nylon or PTFE syringe filters

B. Preparation of Standards and Samples

-

Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of β-humulene in acetonitrile.

-

Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

-

Sample Preparation:

-

Accurately weigh a quantity of sample matrix expected to contain β-humulene within the calibration range.

-

Dissolve or extract the sample in a known volume of acetonitrile. For semi-solid formulations like creams, sonication for 15-20 minutes may be required to ensure complete extraction.[11]

-

Crucially, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent column blockage.

-

C. Instrument Parameters The following parameters are based on published methods and serve as an excellent starting point.[10][11][20]

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard systems with PDA capabilities. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column providing good retention for non-polar sesquiterpenes.[10] |

| Mobile Phase A | HPLC-grade Water | The polar component of the mobile phase. |

| Mobile Phase B | HPLC-grade Acetonitrile | The organic modifier for eluting the non-polar analyte. |

| Gradient | 60% B to 95% B over 30 min, hold 5 min, return to 60% B and equilibrate | Gradient elution is necessary to separate β-humulene from other components in complex extracts.[10] |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A standard injection volume. |

| Detector | Photodiode Array (PDA) | |

| Wavelength | 210 nm | β-humulene has weak absorbance; 210 nm provides a reasonable response.[11] |

| Bandwidth | 4 nm | Standard setting. |